2-Benzyl-5-chloro-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
2-Benzyl-5-chloro-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C10H8ClN3O2 and a molecular weight of 237.647 g/mol . This compound is part of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-chloro-2H-1,2,3-triazole-4-carboxylic acid typically involves the formation of the triazole ring followed by the introduction of the benzyl and chloro substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzyl azide with chloroacetic acid under acidic conditions can yield the desired triazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-chloro-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Benzyl-5-chloro-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Benzyl-5-chloro-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid
- 1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid
- 2-(4-Fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
Uniqueness
2-Benzyl-5-chloro-2H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl and chloro groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H8ClN3O2 |
---|---|
Molecular Weight |
237.64 g/mol |
IUPAC Name |
2-benzyl-5-chlorotriazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8ClN3O2/c11-9-8(10(15)16)12-14(13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,15,16) |
InChI Key |
BCKOLQGUEQNBOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2N=C(C(=N2)Cl)C(=O)O |
Origin of Product |
United States |
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